molecular formula C14H8ClN5 B2755799 5-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}quinoline CAS No. 1333714-00-3

5-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}quinoline

Cat. No. B2755799
CAS RN: 1333714-00-3
M. Wt: 281.7
InChI Key: NMEZVVDJEBSOKQ-UHFFFAOYSA-N
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Description

The compound “5-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}quinoline” is a nitrogenous heterocyclic compound. It is a derivative of the triazolo[4,3-b]pyridazine class of compounds . The compound has a molecular weight of 220.06 .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a triazolo[4,3-b]pyridazine ring fused with a quinoline ring . The exact structural details can be obtained through techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It is stored in a sealed container in a dry environment .

Safety and Hazards

The compound is classified under the GHS07 hazard class . It is associated with hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

Future Directions

The compound and its derivatives have shown promise in various areas of medicinal chemistry. They have been studied for their antibacterial activity, with some derivatives showing moderate to good antibacterial activities against both Gram-positive and Gram-negative strains . The compound’s structure-activity relationship and its potential for the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases have also been discussed .

properties

IUPAC Name

5-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClN5/c15-12-6-7-13-17-18-14(20(13)19-12)10-3-1-5-11-9(10)4-2-8-16-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMEZVVDJEBSOKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)C3=NN=C4N3N=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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